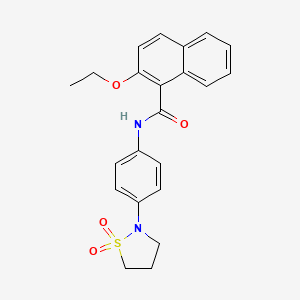

![molecular formula C20H16N2O4S B2780821 Methyl 4-[(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate CAS No. 868674-18-4](/img/structure/B2780821.png)

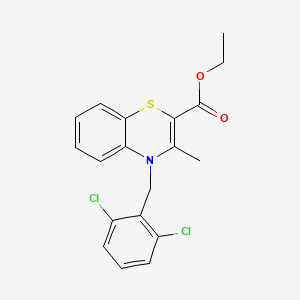

Methyl 4-[(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

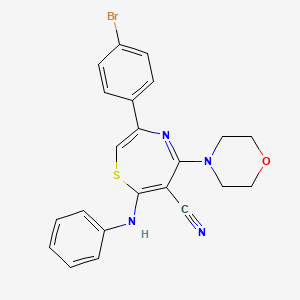

The compound appears to contain a benzothiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound seems to have a complex structure with multiple functional groups. It likely has a benzothiazole ring and a carbamoyl group attached to a benzoate group. These functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can participate in a variety of chemical reactions. For instance, the presence of a propargyl group can be involved in Huisgen cycloadditions of azides to form triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, similar compounds are often soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications

- Applications :

- Anti-Inflammatory and Analgesic Effects : Some derivatives of Methyl BTZ exhibit anti-inflammatory and analgesic activities, making them interesting candidates for drug development .

- Ulcerogenic Index : Studies have compared Methyl BTZ derivatives with standard drugs like indomethacin and celecoxib in terms of ulcerogenic index .

- ProTide Prodrugs : The compound’s lipophilicity and rate of degradation align with aryloxy triester phosphoramidate (ProTide) prodrugs of nucleoside analogs .

- Application : Methyl BTZ was synthesized using this methodology, demonstrating moderate yield. Both the preparation of chalcone and the triazole Michael-addition to chalcone showed good green metrics .

- Role of Methyl BTZ : Methyl BTZ contributes to this field by providing access to β-aminocarbonyl derivatives, which serve as precursors for bioactive compounds .

- Biological and Clinical Applications : Indole derivatives have diverse biological and clinical applications, making Methyl BTZ relevant in this context .

- Structural Characteristics : The structural features of triazole derivatives facilitate binding with target molecules, leading to various biological effects .

Bioactivity and Medicinal Chemistry

Organic Synthesis and Catalysis

Heteroarylated Carbonyl Compounds

Plant Hormone Research

Pharmacological Studies

Chemical Reactions and Atom-Efficient Protocols

Mechanism of Action

- The primary target of Methyl 4-[(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate (let’s call it M4MB for brevity) is likely a specific protein or enzyme within the body. Unfortunately, specific information about its exact target remains scarce in the literature .

- These effects could include inhibition of inflammatory mediators, alteration of cellular signaling pathways, or interference with pain perception .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Future Directions

properties

IUPAC Name |

methyl 4-[(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-4-12-22-17-15(25-2)6-5-7-16(17)27-20(22)21-18(23)13-8-10-14(11-9-13)19(24)26-3/h1,5-11H,12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOCVPJHZXVJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)OC)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)

![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)

![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)